

Spectroscopic Characterization of 4-Tritylaniline: A Technical Guide

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Compound of Interest		
Compound Name:	4-Tritylaniline	
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This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Tritylaniline** (4-(triphenylmethyl)aniline), a key building block in organic synthesis and medicinal chemistry. This document details available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), outlines general experimental protocols for these techniques, and presents the information in a clear, structured format for easy reference and comparison.

Introduction

4-Tritylaniline, with the chemical formula C₂₅H₂₁N, is an aromatic amine containing a bulky triphenylmethyl (trityl) group.[1] This sterically demanding substituent significantly influences the molecule's chemical reactivity and spectroscopic properties. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of **4-Tritylaniline** in various research and development applications. This guide serves as a central repository for its key spectroscopic data and the methodologies to obtain them.

Spectroscopic Data

The following sections summarize the available and expected spectroscopic data for **4- Tritylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



While specific experimental ¹H and ¹³C NMR spectra for **4-Tritylaniline** are not readily available in publicly accessible databases, the expected chemical shifts and multiplicities can be predicted based on the molecular structure and known values for similar aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for **4-Tritylaniline**

Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration
NH ₂	3.5 - 4.5	Singlet (broad)	2H
Aromatic H (aniline ring)	6.5 - 6.7	Doublet	2H
Aromatic H (aniline ring)	6.9 - 7.1	Doublet	2H
Aromatic H (trityl rings)	7.1 - 7.4	Multiplet	15H

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Tritylaniline**

Carbon	Chemical Shift (δ, ppm)
C-NH ₂	145 - 148
C (aniline ring)	114 - 116
C (aniline ring)	130 - 132
C-C(Ph)₃	135 - 138
C(Ph)₃ (quaternary)	65 - 70
C (trityl rings)	126 - 130

Infrared (IR) Spectroscopy

The infrared spectrum of **4-Tritylaniline** is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. Data is available from the NIST Chemistry



WebBook.[1]

Table 3: IR Spectroscopic Data for **4-Tritylaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3465	Strong	N-H stretch (asymmetric)
3380	Strong	N-H stretch (symmetric)
3050 - 3020	Medium	Aromatic C-H stretch
1620	Strong	N-H bend
1595, 1510	Strong	Aromatic C=C stretch
1280	Strong	C-N stretch
760, 700	Strong	Aromatic C-H bend (out-of- plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The electron ionization (EI) mass spectrum for **4-Tritylaniline** is available from the NIST Chemistry WebBook.[1]

Table 4: Mass Spectrometry Data for 4-Tritylaniline

m/z	Relative Intensity (%)	Assignment
335	100	[M] ⁺ (Molecular ion)
258	80	[M - C ₆ H ₅] ⁺
243	95	[C(C ₆ H ₅) ₃] ⁺ (Trityl cation)
180	40	[M - C(C ₆ H ₅) ₃] ⁺
167	55	[C13H9]+
77	30	[C ₆ H ₅] ⁺



Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of 4-Tritylaniline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition (1H NMR):

- Spectrometer: 300-500 MHz
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Data Acquisition (13C NMR):

- Spectrometer: 75-125 MHz
- Pulse Seguence: Proton-decoupled pulse seguence.
- Number of Scans: 1024-4096
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm



Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of solid **4-Tritylaniline** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

Dissolve a small amount of 4-Tritylaniline in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

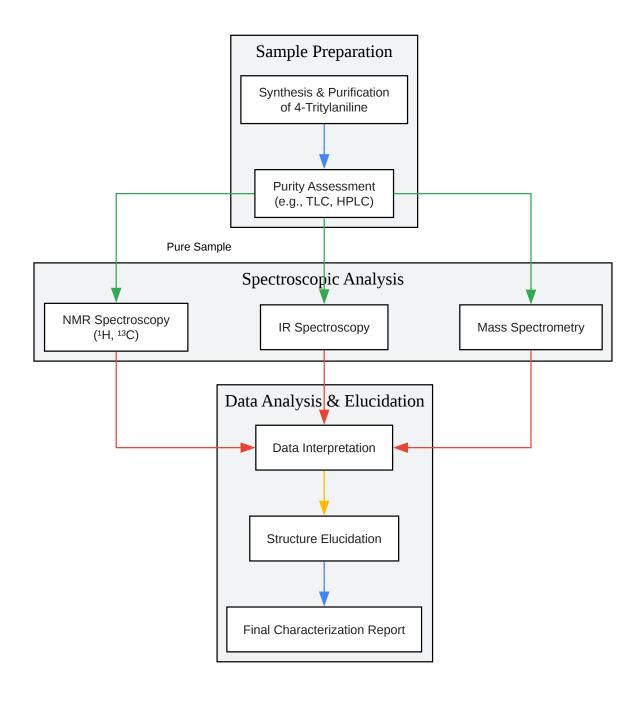
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Inlet System: Direct insertion probe or gas chromatography (for volatile samples).
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).



• Mass Range: m/z 50-500.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-Tritylaniline**.





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References

- 1. 4-Tritylaniline [webbook.nist.gov]
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